1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
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Overview
Description
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-bromophenyl group and a phenylsulfonylmethyl group
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors, such as nitriles or hydrazines, under specific reaction conditions.
Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced via a substitution reaction, where a suitable brominated precursor reacts with the tetrazole ring.
Attachment of the Phenylsulfonylmethyl Group: The phenylsulfonylmethyl group can be attached through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the tetrazole ring in the presence of a base.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the process .
Chemical Reactions Analysis
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the tetrazole ring or the phenylsulfonylmethyl group is oxidized to form different products.
Reduction: Reduction reactions can occur, leading to the reduction of the bromophenyl group or the sulfonyl group.
Substitution: The compound can participate in substitution reactions, where the bromine atom or the sulfonyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes or receptors, leading to various biological effects. The bromophenyl and phenylsulfonylmethyl groups can enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
1-(4-bromophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole can be compared with similar compounds such as:
1-bromo-2-[(phenylsulfonyl)methyl]benzene: This compound has a similar structure but lacks the tetrazole ring, which may result in different chemical and biological properties.
1-(4-bromophenylsulfonyl)pyrrolidine: This compound contains a pyrrolidine ring instead of a tetrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the tetrazole ring with the bromophenyl and phenylsulfonylmethyl groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(4-bromophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O2S/c15-11-6-8-12(9-7-11)19-14(16-17-18-19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMOKSRDBKKMIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=NN=NN2C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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